BenchChemオンラインストアへようこそ!

(+)-Nicotine (+)-di-p-toluoyl tartrate

Nicotinic acetylcholine receptor pharmacology Enantiomeric potency ratio Stereospecificity

This crystalline diastereomeric salt is the definitive solid form of the (R)-(+)-nicotine enantiomer. Unlike racemic mixtures, it eliminates confounding (−)-nicotine pharmacology, ensuring stereochemical reproducibility. Essential for: (1) negative control in nAChR studies, (2) chiral HPLC/CE method validation, (3) resolution of constrained nicotine analogues. Pre-weighed, water/ethanol-soluble, characterized by [α]²⁵/D +94.2° and mp 148–149 °C (dec.).

Molecular Formula C30H32N2O8
Molecular Weight 548.6 g/mol
Cat. No. B10763370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Nicotine (+)-di-p-toluoyl tartrate
Molecular FormulaC30H32N2O8
Molecular Weight548.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN1CCCC1C2=CN=CC=C2
InChIInChI=1S/C20H18O8.C10H14N2/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-12-7-3-5-10(12)9-4-2-6-11-8-9/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);2,4,6,8,10H,3,5,7H2,1H3/t15-,16+;10-/m.1/s1
InChIKeyGEGPCGHEPLKDLY-DRHSTVBOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Nicotine (+)-di-p-toluoyl tartrate: A Chiral Salt for Stereospecific Nicotinic Receptor Research and Enantiopure Synthesis


(+)-Nicotine (+)-di-p-toluoyl tartrate (CAS 68935-27-3) is a crystalline diastereomeric salt formed from the unnatural (R)-(+)-nicotine enantiomer and (+)-di-p-toluoyl-D-tartaric acid . With a molecular formula of C₃₀H₃₂N₂O₈ and molecular weight of 548.58 g/mol , it serves as the primary solid-state storage and handling form of the less active enantiomer of naturally occurring (−)-nicotine [1]. The salt exhibits a characteristic specific rotation of [α]²⁵/D +94.2° (c = 0.9, methanol) and is commercially supplied as a white to off-white powder with a melting point of 148–149 °C (dec.) . Its preparation via diastereomeric salt resolution was first reported by Aceto et al. using a combination of d-tartaric acid and di-p-toluoyl-L-tartaric acid to isolate optically pure (+)-nicotine from racemic nicotine, establishing the foundational methodology that remains central to its production and procurement today [2].

Why (+)-Nicotine (+)-di-p-toluoyl tartrate Cannot Be Replaced by Racemic Nicotine or Simple Nicotine Salts


Substituting racemic nicotine or common salts such as nicotine bitartrate for (+)-nicotine (+)-di-p-toluoyl tartrate introduces uncontrolled stereochemical variability that directly compromises pharmacological interpretation. Naturally occurring (−)-nicotine is 7 to over 50 times more potent than its (+)-enantiomer at nicotinic acetylcholine receptors (nAChRs), depending on the endpoint measured [1]. When researchers require the pure (+)-enantiomer as a pharmacological negative control, as a chiral building block for constrained nAChR ligands, or for stereospecific receptor mapping studies, racemic mixtures introduce confounding agonism from the (−)-isomer that masks true (+)-enantiomer pharmacology [2]. Unlike simpler nicotine salts (e.g., bitartrate, hydrochloride), which do not serve as resolving agents, the di-p-toluoyl tartrate salt is itself a key intermediate in enantiomeric resolution, having been employed to achieve chiral purities of ≥87.9% by HPLC for liberated (+)-nicotine and to determine absolute configurations of nicotine-derived nAChR ligands by X-ray crystallography [3]. The combination of its role in both chiral resolution and as the stable solid form of enantiomerically characterized (+)-nicotine makes generic replacement by racemic or alternative salt forms a source of irreproducible stereochemical ambiguity in receptor pharmacology studies.

Head-to-Head Comparative Evidence: (+)-Nicotine (+)-di-p-toluoyl tartrate Versus (−)-Nicotine, Racemic Nicotine, and Alternative Chiral Resolving Agents


Stereospecific Pharmacological Potency: (+)-Nicotine Is 7- to 52-Fold Less Potent Than (−)-Nicotine in Three Established In Vivo and Ex Vivo Assays

In the foundational head-to-head study by Aceto et al. (1979), optically pure (+)-nicotine liberated from the di-p-toluoyl tartrate salt was compared directly with (−)-nicotine across three pharmacologically distinct assays. As the di-d-tartrate salt, (+)-nicotine was consistently less potent than (−)-nicotine di-l-tartrate: the potency ratio for lethality in mice was 0.14; for blood pressure effects in anesthetized rats, 0.06; and for contraction in the isolated guinea-pig ileum, 0.019 (equating to (−)-nicotine being ~7-, ~17-, and ~52-fold more potent, respectively) [1]. These values demonstrate that the degree of stereoselectivity is highly endpoint-dependent, with ganglionic nicotinic receptors (ileum) showing the greatest enantiomeric discrimination. This quantitative stereoselectivity profile is the primary rationale for using the (+)-enantiomer salt as a pharmacological control and cannot be obtained from racemic nicotine or from the (−)-enantiomer salt alone.

Nicotinic acetylcholine receptor pharmacology Enantiomeric potency ratio Stereospecificity

Optical Rotation as an Identity and Purity Criterion: [α]²⁵/D +94.2° (c 0.9, MeOH) Distinguishes the (+)-Enantiomer Salt from Diastereomeric and Enantiomeric Variants

The commercial specification for (+)-nicotine (+)-di-p-toluoyl tartrate includes a specific optical rotation of [α]²⁵/D +94.2° (c = 0.9, methanol) as reported by Sigma-Aldrich for product N9765 . This value is distinct from that of the enantiomeric (−)-nicotine di-p-toluoyl-D-tartrate salt (CAS 68935-26-2), which has a reported specific rotation of approximately −99.7° (c = 1.017, methanol) [1], and from the free base (R)-(+)-nicotine, which is itself levorotatory. The positive sign and magnitude of rotation are a direct consequence of the (+)-di-p-toluoyl-D-tartaric acid counterion dominating the observed rotation. For procurement purposes, this specification serves as a readily measurable batch-release criterion that simultaneously confirms enantiomeric identity and diastereomeric salt composition—parameters that cannot be verified by achiral purity assays such as TLC or non-chiral HPLC alone.

Chiral quality control Optical rotation Enantiomeric purity verification

Di-p-toluoyl Tartrate as a Chiral Resolving Agent: Enables 87.9% Chiral Purity of Liberated (S)-Nicotine via Diastereomeric Salt Crystallization

The utility of the di-p-toluoyl tartrate counterion extends beyond storage: it is an integral component of the resolution methodology. In a documented synthetic procedure, racemic nicotine was resolved using (−)-O,O′-di-p-toluoyl-L-tartaric acid to form the diastereomeric salt, which after filtration and recrystallization from ethanol yielded S-nicotine di-p-toluoyl-d-tartrate in 62.1% yield. Liberation of the free base gave (S)-nicotine in 60% yield with 87.9% chiral purity as determined by chiral HPLC . This contrasts with alternative resolving agents: dibenzoyl tartaric acid, for instance, is also used for nicotine resolution [1], but the di-p-toluoyl variant provides different solubility characteristics that can favor crystallization of specific diastereomers. The choice between (+)- and (−)-O,O′-di-p-toluoyltartaric acid determines which nicotine enantiomer is selectively precipitated, making the procurement of the pre-formed (+)-nicotine (+)-di-p-toluoyl tartrate salt valuable when the pure (+)-enantiomer is specifically required without the need for in-house resolution [2].

Chiral resolution Diastereomeric salt formation Enantiomeric enrichment

Crystalline Salt Form Provides Enhanced Handling and Storage Stability Compared to (+)-Nicotine Free Base

(+)-Nicotine free base is a hygroscopic, air-sensitive liquid at ambient temperature that requires storage under an inert atmosphere with refrigeration [1]. In contrast, (+)-nicotine (+)-di-p-toluoyl tartrate is a white to off-white crystalline powder with a defined melting point of 148–149 °C (dec.), soluble in water and ethanol, and storable at 2–8 °C . This solid-state form eliminates the need for inert atmosphere handling typical of the free base and enables accurate gravimetric dispensing for quantitative pharmacology studies. While (−)-nicotine bitartrate and other nicotine salts also offer solid forms, they are racemic or enantiomerically opposite, and the di-p-toluoyl tartrate salt uniquely provides access to the solid (+)-enantiomer. The commercial availability at ≥98% purity (TLC) with defined optical rotation further ensures batch-to-batch consistency in quantitative studies .

Solid-state stability Handling properties Storage compliance

Optimal Procurement-Driven Application Scenarios for (+)-Nicotine (+)-di-p-toluoyl tartrate


Pharmacological Negative Control in nAChR Stereospecificity Studies

When investigating subtype-selective nicotinic agonists or allosteric modulators, the (+)-nicotine enantiomer serves as an essential negative control to establish stereospecificity. The well-characterized potency ratios (0.14 for lethality, 0.06 for blood pressure, 0.019 for ileum contraction vs. (−)-nicotine) provide benchmark values against which novel compounds can be compared [1]. Researchers studying α4β2 or α7 nAChR subtypes can use the liberated (+)-nicotine free base from this salt to confirm that observed effects are stereoselective and receptor-mediated rather than non-specific. The pre-weighed crystalline salt form enables precise dosing in these comparative pharmacology experiments.

Chiral Building Block for Constrained nAChR Ligand Synthesis

The di-p-toluoyl tartrate counterion methodology has been directly employed to resolve conformationally constrained nicotine analogues (tetracyclic bridged and tricyclic spiro-annulated structures) for structure–activity relationship (SAR) studies at nAChRs [2]. Compounds resolved with (+)- and (−)-O,O′-di-p-toluoyltartaric acids were evaluated by X-ray crystallography for absolute configuration determination and tested for [³H]cytisine displacement in rat forebrain preparations, yielding ligands with Ki values in the low nanomolar range (e.g., 4.79 nM) and enantioselectivity ratios exceeding 30-fold between antipodes [2]. Procuring (+)-nicotine (+)-di-p-toluoyl tartrate provides a characterized starting material or methodology reference for analogous resolution campaigns.

Enantiopure Nicotine Standard for Chiral Analytical Method Development and Validation

The defined optical rotation ([α]²⁵/D +94.2°, c = 0.9, methanol) and available chiral purity data (≥87.9% by HPLC for the liberated free base after a single resolution cycle) make this salt suitable as a reference standard for developing and validating chiral HPLC or CE methods for nicotine enantiomer quantification . In quality control environments for nicotine-containing products (e.g., e-liquids, nicotine replacement therapies), the ability to independently verify the enantiomeric composition of nicotine sources against a characterized (+)-enantiomer standard is critical for regulatory compliance and batch release testing.

Stable Stock Solution Preparation for Chronic In Vivo Nicotine Enantiomer Administration Studies

For chronic administration studies comparing the effects of (+)- vs. (−)-nicotine (e.g., tolerance development, self-administration, discriminative stimulus assays), the crystalline salt form enables accurate preparation of stock solutions of known enantiomeric identity and concentration [1][3]. The water and ethanol solubility of the salt facilitates formulation for intravenous, subcutaneous, or oral dosing without the need for organic co-solvents that may introduce confounding pharmacological effects. Published studies have used plasma concentration monitoring to confirm that continuous (+)-nicotine exposure produces dose-related physiological effects distinct from those of (−)-nicotine, underscoring the importance of verified enantiomeric purity in long-term in vivo protocols [3].

Quote Request

Request a Quote for (+)-Nicotine (+)-di-p-toluoyl tartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.